N-(propan-2-yl)thian-4-amine
Description
N-(Propan-2-yl)thian-4-amine (CAS 1153348-71-0) is a sulfur-containing heterocyclic amine with the molecular formula C₈H₁₇NS and a molecular weight of 159.29 g/mol . The compound features a six-membered thian ring (a saturated sulfur heterocycle) substituted at the 4-position with an isopropylamine group. Its purity is typically ≥97%, and it is commercially available for research applications, particularly in pharmaceutical and materials science contexts . The thian ring confers unique electronic and steric properties, while the isopropyl substituent influences solubility and steric bulk.
Properties
Molecular Formula |
C8H17NS |
|---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
N-propan-2-ylthian-4-amine |
InChI |
InChI=1S/C8H17NS/c1-7(2)9-8-3-5-10-6-4-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
HNCRKNXOONFRMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCSCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)thian-4-amine can be achieved through several methods. One common approach involves the reaction of isothiocyanates with N-(propan-2-yl)propan-2-amine in the presence of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB). The reaction is typically carried out in anhydrous acetone under reflux conditions for about 45 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thian-4-amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(propan-2-yl)thian-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: This compound is utilized in the production of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of target proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between N-(propan-2-yl)thian-4-amine and related compounds:
Key Observations:
- Heteroatom Influence : The thian ring (S) is less polar than tetrahydropyran (O) but more polar than piperidine (N). Sulfur’s larger atomic size increases ring flexibility compared to O or N .
- Ring Saturation : Saturated rings (thian, piperidine) enhance conformational stability, while unsaturated rings (thiazole) enable π-π interactions in drug design .
Physicochemical Properties
- Basicity : The secondary amine in the thian derivative is expected to have moderate basicity (pKa ~9–10), lower than piperidine-based amines (pKa ~11) due to sulfur’s electron-withdrawing effect .
- Solubility : Thian’s sulfur atom increases lipophilicity compared to tetrahydropyran (O), enhancing membrane permeability but reducing aqueous solubility .
- Thermal Stability : Saturated heterocycles like thian generally exhibit higher thermal stability than unsaturated counterparts (e.g., thiazoles) .
Biological Activity
N-(propan-2-yl)thian-4-amine is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the class of thioamines, characterized by the presence of a sulfur atom within a five-membered ring structure. The specific structural formula can be represented as follows:
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of thioamine derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 1: Inhibition of COX Enzymes by this compound
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The IC50 values indicate that while this compound exhibits significant inhibition of COX enzymes, it is less potent than celecoxib, a standard anti-inflammatory drug .
2. Antimicrobial Activity
The antimicrobial properties of thioamines have also been documented. Research indicates that this compound demonstrates activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of several thioamine derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results suggest that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus .
The mechanism by which this compound exerts its biological effects is thought to involve the modulation of inflammatory mediators and bacterial cell wall synthesis. The compound likely interferes with the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation.
Research Findings
A study utilizing RAW264.7 macrophages demonstrated that treatment with this compound resulted in a significant reduction in the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
